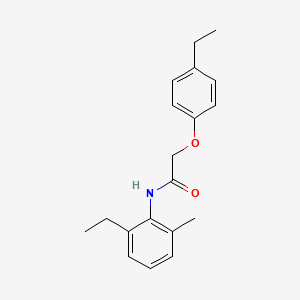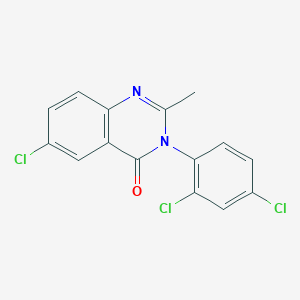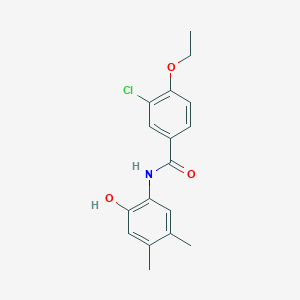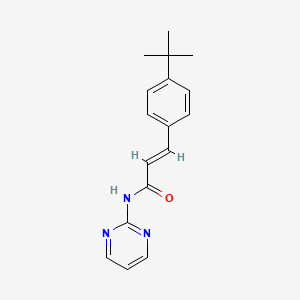
3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide, also known as Compound 1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.
作用机制
The mechanism of action of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 is not fully understood, but it is known to inhibit the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, survival, and differentiation. Inhibition of CK2 by 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 leads to the downregulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest in the G2/M phase, leading to the accumulation of DNA damage and subsequent apoptosis. Additionally, it has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the downregulation of downstream signaling pathways. In vivo studies have shown that 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 inhibits tumor growth and metastasis in mouse models of breast and lung cancer.
实验室实验的优点和局限性
One of the main advantages of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 is its relative ease of synthesis, which allows for large-scale production. Additionally, it has been shown to have potent anti-tumor activity against a variety of cancer cell lines, making it an attractive compound for further investigation. However, one limitation of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 is its lack of specificity, as it inhibits multiple signaling pathways in addition to CK2. Additionally, its mechanism of action is not fully understood, which may limit its potential for clinical use.
未来方向
There are several future directions for the investigation of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1. One potential avenue is the development of more specific inhibitors of CK2, which may have fewer off-target effects than 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1. Additionally, further investigation into the mechanism of action of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 may lead to the identification of additional signaling pathways that are dysregulated in cancer. Finally, the development of more potent analogs of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 may lead to the development of more effective cancer treatments.
合成方法
The synthesis of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 involves the reaction of 4-tert-butylphenylboronic acid with 2-bromo-5-chloropyrimidine in the presence of palladium catalysts. The resulting compound is then subjected to a Suzuki-Miyaura coupling reaction with 2-aminoacrylamide, leading to the formation of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1. The synthesis of 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 is relatively simple and can be carried out on a large scale, making it an attractive compound for further investigation.
科学研究应用
3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 has been extensively studied for its anti-tumor activity in various cancer cell lines. Studies have shown that 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. Furthermore, 3-(4-tert-butylphenyl)-N-2-pyrimidinylacrylamide 1 has been shown to sensitize cancer cells to chemotherapy, enhancing the effectiveness of existing cancer treatments.
属性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-pyrimidin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-17(2,3)14-8-5-13(6-9-14)7-10-15(21)20-16-18-11-4-12-19-16/h4-12H,1-3H3,(H,18,19,20,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLZTABXDFDKST-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5748026.png)
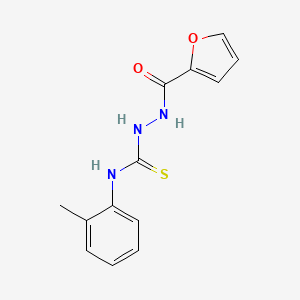
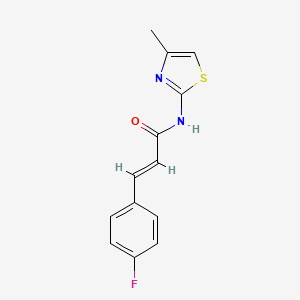

![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
![2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B5748053.png)
